Cas no 54415-44-0 (1-(isoquinolin-5-yl)ethan-1-one)

1-(isoquinolin-5-yl)ethan-1-one structure
54415-44-0 structure
商品名:1-(isoquinolin-5-yl)ethan-1-one
CAS番号:54415-44-0
MF:C11H9NO
メガワット:171.19526
CID:1588941
PubChem ID:20493469

1-(isoquinolin-5-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-(5-isoquinolyl)ethanone
    • 1-(Isoquinolin-5-yl)ethanone
    • LogP
    • 1-(5-Isoquinolinyl)ethanone
    • 1-(isoquinolin-5-yl)ethan-1-one
    • AT33391
    • MFCD10699237
    • DB-146665
    • NPBRCLXBIDDEHK-UHFFFAOYSA-N
    • Z1021312666
    • SCHEMBL1828133
    • AKOS012108436
    • 54415-44-0
    • 1-isoquinolin-5-ylethanone
    • EN300-1587407
    • MDL: MFCD10699237
    • インチ: InChI=1S/C11H9NO/c1-8(13)10-4-2-3-9-7-12-6-5-11(9)10/h2-7H,1H3
    • InChIKey: NPBRCLXBIDDEHK-UHFFFAOYSA-N
    • ほほえんだ: CC(=O)C1=CC=CC2=CN=CC=C21

計算された属性

  • せいみつぶんしりょう: 171.06847
  • どういたいしつりょう: 171.068
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 202
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

  • 密度みつど: 1.154
  • ふってん: 330.6°C at 760 mmHg
  • フラッシュポイント: 161.7°C
  • 屈折率: 1.621
  • PSA: 29.96

1-(isoquinolin-5-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM239027-1g
1-(Isoquinolin-5-yl)ethanone
54415-44-0 97%
1g
$*** 2023-05-30
Enamine
EN300-1587407-10.0g
1-(isoquinolin-5-yl)ethan-1-one
54415-44-0 95.0%
10.0g
$2269.0 2025-02-20
Enamine
EN300-1587407-0.25g
1-(isoquinolin-5-yl)ethan-1-one
54415-44-0 95.0%
0.25g
$216.0 2025-02-20
Alichem
A189006414-1g
1-(Isoquinolin-5-yl)ethanone
54415-44-0 97%
1g
$711.36 2023-09-01
Enamine
EN300-1587407-500mg
1-(isoquinolin-5-yl)ethan-1-one
54415-44-0 95.0%
500mg
$407.0 2023-09-24
1PlusChem
1P00DJQM-250mg
1-(isoquinolin-5-yl)ethanone
54415-44-0 97%
250mg
$217.00 2024-04-30
abcr
AB601434-250mg
1-(Isoquinolin-5-yl)ethanone; .
54415-44-0
250mg
€385.80 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1797112-1g
1-(Isoquinolin-5-yl)ethanone
54415-44-0 97%
1g
¥6795.00 2024-05-09
abcr
AB601434-1g
1-(Isoquinolin-5-yl)ethanone; .
54415-44-0
1g
€929.70 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1797112-250mg
1-(Isoquinolin-5-yl)ethanone
54415-44-0 97%
250mg
¥2514.00 2024-05-09

1-(isoquinolin-5-yl)ethan-1-one 関連文献

1-(isoquinolin-5-yl)ethan-1-oneに関する追加情報

Comprehensive Overview of 1-(isoquinolin-5-yl)ethan-1-one (CAS No. 54415-44-0): Properties, Applications, and Research Insights

1-(isoquinolin-5-yl)ethan-1-one, identified by its CAS number 54415-44-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This ketone derivative, featuring an isoquinoline backbone, is pivotal in the synthesis of bioactive molecules. Its unique structure combines an acetyl group with the isoquinolin-5-yl moiety, making it a versatile intermediate for drug discovery and material science applications.

In recent years, the demand for heterocyclic compounds like 1-(isoquinolin-5-yl)ethan-1-one has surged due to their role in developing kinase inhibitors and anticancer agents. Researchers frequently explore its reactivity patterns, such as nucleophilic addition or cross-coupling reactions, to create novel derivatives. The compound’s physicochemical properties—including solubility, melting point, and stability—are critical for optimizing synthetic routes, a topic often queried in AI-driven chemical databases.

The isoquinoline scaffold, central to this molecule, is a hotspot in medicinal chemistry. Users searching for "isoquinoline derivatives in drug design" or "CAS 54415-44-0 applications" will find this compound relevant. Its potential in targeting neurodegenerative diseases and inflammatory pathways aligns with trending health topics. For instance, studies suggest modifications of the acetyl group in 1-(isoquinolin-5-yl)ethan-1-one could enhance blood-brain barrier permeability, a key focus in Alzheimer’s research.

From an industrial perspective, 54415-44-0 is valued for its role in high-throughput screening libraries. Laboratories prioritize its purity (>98%) and scalable synthesis, frequently discussed in patent literature. Environmental and regulatory considerations also drive queries about green chemistry alternatives for its production, reflecting broader sustainability trends.

Analytical techniques like HPLC, NMR, and mass spectrometry are essential for characterizing 1-(isoquinolin-5-yl)ethan-1-one. These methods address common user questions about compound identification and impurity profiling. Furthermore, computational tools such as molecular docking leverage its structure to predict interactions with biological targets, merging cheminformatics with experimental validation.

In summary, CAS 54415-44-0 exemplifies the intersection of traditional organic synthesis and cutting-edge therapeutic innovation. Its adaptability to structure-activity relationship (SAR) studies and compatibility with catalytic systems ensure its enduring relevance. As interest grows in precision medicine and small-molecule probes, this compound remains a cornerstone for interdisciplinary research.

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Amadis Chemical Company Limited
(CAS:54415-44-0)1-(isoquinolin-5-yl)ethan-1-one
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清らかである:99%/99%
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